3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.: 1353953-07-7
Cat. No.: VC8232637
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353953-07-7 |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | benzyl 3-[[2-hydroxyethyl(methyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-18(10-11-20)12-16-8-5-9-19(13-16)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16,20H,5,8-14H2,1H3 |
| Standard InChI Key | LXVYCOAIEUPCKM-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of this compound, benzyl 3-[[methyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate, reflects its intricate structure. The piperidine ring (a six-membered amine heterocycle) is substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 3-position with a methyl-(2-hydroxyethyl)aminomethyl side chain. The benzyl ester serves as a protective group for the carboxylic acid, a common strategy in organic synthesis to prevent unwanted reactivity during multi-step reactions .
Key Structural Features:
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Piperidine Core: The saturated six-membered ring provides conformational rigidity, influencing the compound’s interactions with biological targets.
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Benzyl Ester: Enhances solubility in organic solvents and stabilizes the carboxylic acid during synthesis.
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Methyl-(2-hydroxyethyl)aminomethyl Side Chain: Introduces polarity and hydrogen-bonding capacity, which may modulate pharmacokinetic properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 306.4 g/mol | |
| CAS Registry Number | 1353953-07-7 | |
| SMILES | CCN(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Synthesis and Preparation
The synthesis of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, typically starting from piperidine or its derivatives. A common approach utilizes organometallic chemistry and protective group strategies to achieve regioselective functionalization .
Piperidine Functionalization
Piperidine derivatives are often synthesized via copper-catalyzed alkylation or palladium-mediated cross-coupling. For example, AbdelSalam (2013) demonstrated that β-aminoalkyl zinc iodides react with chloromethylpropenes under copper catalysis to form 5-methylene piperidines, which can be hydrogenated to yield substituted piperidines . This method could be adapted to introduce the methyl-(2-hydroxyethyl)aminomethyl side chain via subsequent reductive amination or alkylation.
Benzyl Ester Protection
The benzyl ester group is introduced early in the synthesis to protect the carboxylic acid functionality. This is typically achieved by reacting piperidine-1-carboxylic acid with benzyl bromide or chloride in the presence of a base such as sodium hydride.
Side Chain Installation
The methyl-(2-hydroxyethyl)aminomethyl group is appended via Mannich-type reactions or nucleophilic substitution. For instance, treating 3-aminomethylpiperidine with methyl-(2-hydroxyethyl)amine under acidic conditions could yield the desired side chain.
Physical and Chemical Properties
Solubility and Stability
As a benzyl-protected piperidine derivative, the compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in alcohols. The ester group confers stability under basic conditions but renders it susceptible to hydrolysis in acidic environments.
Comparative Analysis with Related Compounds
3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
A closely related analog (CAS: N/A, Molecular Formula: ) features an ethyl group instead of a methyl group on the amine. This minor structural change alters lipophilicity and metabolic stability, potentially influencing bioavailability.
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
Replacing the benzyl ester with an acetyl group (Molecular Formula: ) reduces molecular weight and modifies electronic properties, which could enhance receptor binding affinity in certain contexts.
Future Research Directions
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Stereoselective Synthesis: Investigating asymmetric hydrogenation or enzymatic resolution to produce enantiomerically pure forms .
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Biological Screening: Evaluating affinity for neurotransmitter receptors (e.g., σ, NMDA) and enzymes (e.g., kinases, proteases).
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Prodrug Development: Leveraging the benzyl ester as a cleavable moiety for targeted drug delivery.
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